

handling and storage instructions for MCA-SEVNLDAEFR-K(Dnp)-RR, amide.

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Compound of Interest

Compound Name: MCA-SEVNLDAEFR-K(Dnp)-RR,
amide

Cat. No.: B15494332

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Application Notes and Protocols for MCA-SEVNLDAEFR-K(Dnp)-RR, amide

For Researchers, Scientists, and Drug Development Professionals

These instructions provide detailed guidelines for the proper handling, storage, and use of the fluorogenic peptide substrate, **MCA-SEVNLDAEFR-K(Dnp)-RR, amide**. Adherence to these protocols is crucial for maintaining the integrity, stability, and performance of the substrate in experimental assays.

Product Information

Product Name: **MCA-SEVNLDAEFR-K(Dnp)-RR, amide** Molecular Formula: C₈₆H₁₂₅N₂₇O₂₉
Description: **MCA-SEVNLDAEFR-K(Dnp)-RR, amide** is a FRET-based substrate for β -secretase (BACE1).^{[1][2]} It contains a fluorescent reporter, 7-methoxycoumarin-4-acetyl (MCA), and a quencher, 2,4-dinitrophenyl (Dnp).^{[1][3]} In its intact state, the fluorescence of MCA is quenched by the proximity of the Dnp group.^{[1][3]} Upon enzymatic cleavage of the peptide backbone between the fluorophore and the quencher, the MCA group is liberated, resulting in a measurable increase in fluorescence.^{[1][3]} Excitation/Emission Maxima: Approximately 325-328 nm / 393-420 nm.^{[2][3]}

Handling and Storage

Proper handling and storage are critical to prevent degradation and ensure the longevity of the peptide substrate.

Initial Receipt and Inspection

Upon receiving the product, which is shipped as a lyophilized solid at room temperature, it is important to inspect the container for any damage.[\[2\]](#)[\[4\]](#) The apparent volume of the lyophilized powder may vary but this is not indicative of the quantity.[\[4\]](#) Some hygroscopic peptides may appear as a gel or be difficult to see.[\[4\]](#)

Storage Conditions

To maintain the stability of the substrate, it is essential to store it under the recommended conditions. Both the lyophilized powder and the reconstituted solution are sensitive to temperature, light, and moisture.[\[5\]](#)[\[6\]](#)

Table 1: Recommended Storage Conditions

Form	Temperature	Duration	Additional Notes
Lyophilized Powder	-20°C	Up to 1 year [7]	Store in a desiccated, dark environment. [1] [5] For longer-term storage, -80°C is recommended and can extend stability for up to 2 years. [5] [7]
In Solvent	-20°C	Up to 1 month [7] [8]	Store in sealed, light-protected aliquots. [7] [8]
In Solvent	-80°C	Up to 6 months [7]	Store in sealed, light-protected aliquots. [7]

General Handling Precautions

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling the peptide.[\[4\]](#)

- Work Environment: Handle the peptide in a clean, well-ventilated area.[4]
- Light and Moisture Protection: This substrate is light-sensitive.[8] Protect from light at all times by using amber vials or by wrapping vials in foil. To avoid moisture condensation, allow the vial to warm to room temperature in a desiccator before opening.[6][9]
- Inert Atmosphere: For long-term storage of the lyophilized powder, consider purging the vial with an inert gas like nitrogen or argon before sealing.[6][10]

Experimental Protocols

Reconstitution of the Peptide

Protocol for Preparing a Stock Solution:

- Equilibration: Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator. This prevents condensation and moisture contamination.[6][9]
- Solvent Selection: The peptide is soluble in DMSO and water.[1][2][7] For most applications, dissolving in high-purity, anhydrous DMSO is recommended to create a concentrated stock solution.
- Dissolution: Carefully add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 1-10 mM). Gently vortex or pipette to ensure the peptide is fully dissolved.
- Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes.[6][9]
- Storage of Stock Solution: Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[7]

Enzyme Activity Assay Protocol

This protocol provides a general framework for using the **MCA-SEVNLDAEFR-K(Dnp)-RR, amide** substrate to measure enzyme activity. Optimization of buffer components, substrate concentration, and enzyme concentration will be necessary for specific experimental conditions.

Materials:

- **MCA-SEVNLDAEFR-K(Dnp)-RR, amide** stock solution (in DMSO)
- Purified enzyme preparation
- Assay buffer (e.g., 50 mM Tris, pH 7.5)[8]
- Black 96-well microtiter plate[8]
- Fluorescence plate reader with appropriate filters for Ex/Em = 328/420 nm

Procedure:

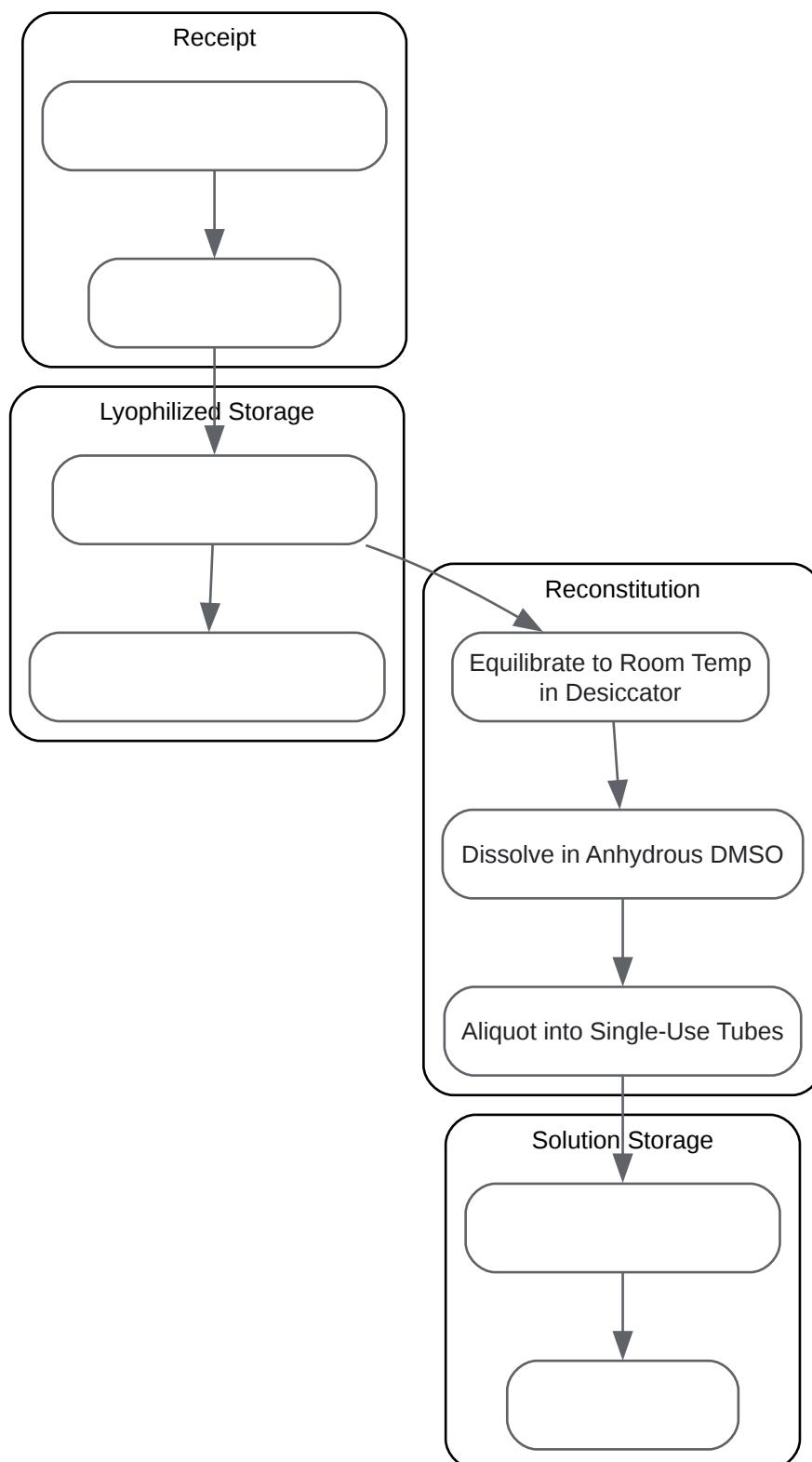
- Prepare Working Solutions:
 - Dilute the enzyme to the desired concentration in the assay buffer. Keep the enzyme on ice.[8]
 - Dilute the substrate stock solution to the desired final concentration in the assay buffer. It is important to ensure that the final concentration of DMSO in the assay is low (typically $\leq 1\%$) to avoid affecting enzyme activity.[11]
- Assay Setup:
 - Pipette the diluted enzyme solution into the wells of the black 96-well plate.
 - Include appropriate controls, such as a no-enzyme control (assay buffer only) and a no-substrate control (enzyme and assay buffer).
- Initiate the Reaction:
 - Add the diluted substrate solution to each well to start the enzymatic reaction.
- Fluorescence Measurement:
 - Immediately place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths (Ex/Em \approx 328/420 nm).

- Monitor the increase in fluorescence over time. Kinetic readings are often preferred to determine the initial reaction velocity.
- Data Analysis:
 - Calculate the rate of substrate cleavage by determining the change in fluorescence intensity over time.
 - The activity of the enzyme can be quantified by comparing the reaction rates under different conditions or against a standard curve.

Visualized Workflows

Handling and Storage Workflow

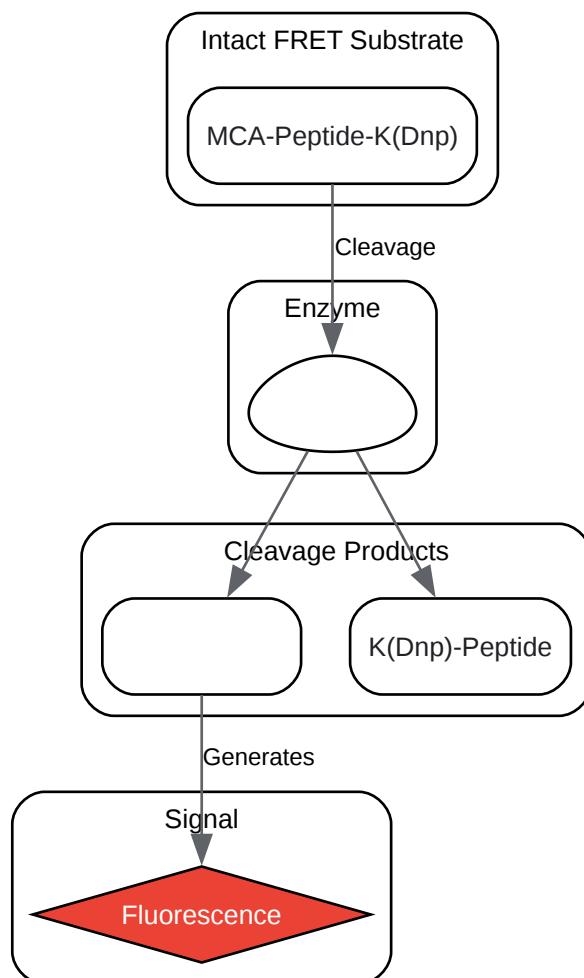
The following diagram outlines the recommended workflow for handling and storing the **MCA-SEVNLDAEFR-K(Dnp)-RR, amide** substrate.

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Caption: Workflow for handling and storage of the peptide substrate.

Enzymatic Cleavage and Signal Generation

This diagram illustrates the mechanism of fluorescence generation upon enzymatic cleavage of the FRET substrate.



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